molecular formula C14H12N2O B181251 4-(1,3-Benzoxazol-2-yl)-2-methylaniline CAS No. 792946-65-7

4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Cat. No.: B181251
CAS No.: 792946-65-7
M. Wt: 224.26 g/mol
InChI Key: ABVMKKSXLVXFQL-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)-2-methylaniline is a heterocyclic aromatic compound that features a benzoxazole ring fused with an aniline moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) under reflux conditions . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the aniline group.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as metal catalysts and ionic liquid catalysts are frequently used to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, substituted benzoxazoles, and various aniline derivatives .

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)-2-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is a key aspect of its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzoxazol-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVMKKSXLVXFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388181
Record name 4-(1,3-benzoxazol-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792946-65-7
Record name 4-(1,3-benzoxazol-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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